molecular formula C5H10FN B3168735 (1S,3R)-3-fluorocyclopentan-1-amine CAS No. 932779-47-0

(1S,3R)-3-fluorocyclopentan-1-amine

Cat. No.: B3168735
CAS No.: 932779-47-0
M. Wt: 103.14
InChI Key: YEPOLBBUNYSRBS-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R)-3-fluorocyclopentan-1-amine is a useful research compound. Its molecular formula is C5H10FN and its molecular weight is 103.14. The purity is usually 95%.
BenchChem offers high-quality (1S,3R)-3-fluorocyclopentan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,3R)-3-fluorocyclopentan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R)-3-fluorocyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c6-4-1-2-5(7)3-4/h4-5H,1-3,7H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPOLBBUNYSRBS-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of (1S,3R)-3-Fluorocyclopentan-1-amine in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 932706-21-3 Technical Whitepaper for Medicinal Chemistry Applications

Executive Summary: The "Polar Hydrophobic" Modulator

(1S,3R)-3-fluorocyclopentan-1-amine (CAS 932706-21-3) represents a high-value chiral building block for modern drug discovery. Unlike simple cycloalkyl amines, this scaffold introduces a specific vector of polarity and metabolic stability without significantly altering steric bulk.

For the medicinal chemist, this molecule serves three critical functions:

  • pKa Modulation: The

    
    -fluorine atom inductively lowers the basicity of the primary amine, improving oral bioavailability and blood-brain barrier (BBB) permeability compared to the non-fluorinated parent.
    
  • Conformational Locking: The stereoelectronic effects of the C-F bond (specifically the gauche effect) bias the cyclopentane ring puckering, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Blocking: Substitution at the C3 position blocks oxidative metabolism (CYP450-mediated hydroxylation) at a typically vulnerable site.

Structural & Physicochemical Architectonics

Understanding the precise stereochemistry is non-negotiable for structure-activity relationship (SAR) integrity.

2.1 Stereochemical Definition

The CAS 932706-21-3 refers to the (1S,3R) isomer.[1][2][3] Based on Cahn-Ingold-Prelog (CIP) priority rules:

  • C1 (Amine): The nitrogen has priority. With H down, the counter-clockwise path (1→2→5) designates S .

  • C3 (Fluorine): The fluorine has priority. With H down, the clockwise path (1→2→4) designates R .

  • Geometric Configuration: In a 1,3-disubstituted cyclopentane, the (1S,3R) configuration corresponds to the Cis isomer. Both the amine and the fluorine atom reside on the same face of the ring.

2.2 The Dipole Vector

Because both polar groups (NH₂ and F) are cis-oriented, their bond dipoles reinforce each other. This creates a significant molecular dipole moment, distinct from the trans isomer where dipoles partially cancel. This "Janus-faced" polarity (one face polar, one face lipophilic) allows the molecule to participate in specific electrostatic interactions within a binding pocket.

2.3 Physicochemical Data Profile
PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula C₅H₁₀FN (Free base)Low MW fragment (Fragment-Based Drug Design friendly).
Molecular Weight 103.14 g/mol (Free base)High ligand efficiency (LE).
Est. pKa (Amine) ~ 8.8 - 9.2Lower than cyclopentylamine (~10.6). Reduces lysosomal trapping.
LogD (pH 7.4) ~ -0.5 to 0.1Improved lipophilicity over non-fluorinated analogs.
H-Bond Donors 2Primary amine handle.
H-Bond Acceptors 1 (F) + 1 (N)Fluorine acts as a weak acceptor.
Synthetic Methodology: The Inversion Strategy

Core Directive: To ensure high enantiopurity (>98% ee), the synthesis must rely on nucleophilic fluorination with complete inversion of configuration. Reductive amination of 3-fluorocyclopentanone is discouraged as it yields difficult-to-separate diastereomers.

3.1 Retrosynthetic Analysis

Target: (1S,3R)-Cis -3-fluorocyclopentan-1-amine.[2][3] Required Precursor: (1S,3S)-Trans -3-aminocyclopentanol (Protected). Mechanism:


 displacement of the hydroxyl group by fluoride.
3.2 Validated Protocol Flow

SynthesisWorkflow Start (1S,3S)-3-aminocyclopentanol (Boc-Protected) Step1 Deoxofluorination (Deoxo-Fluor/DAST) -78°C to RT Start->Step1 Inversion (SN2) Inter Intermediate: (1S,3R)-Boc-3-Fluoro Step1->Inter Purification Step2 Deprotection (4N HCl in Dioxane) Inter->Step2 Acidolysis Final Target: (1S,3R)-3-fluorocyclopentan-1-amine (HCl Salt) Step2->Final Precipitation

Caption: Stereoselective synthesis via nucleophilic fluorination with inversion.

3.3 Detailed Experimental Protocol

Step 1: Deoxofluorination (The Critical Step)

  • Substrate: tert-butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate.

  • Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is preferred over DAST due to higher thermal stability, though DAST is acceptable if kept cold.

  • Solvent: Anhydrous DCM (Dichloromethane).

Procedure:

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere. Charge with substrate (1.0 eq) and DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78°C . Causality: Low temperature is critical to prevent elimination (formation of cyclopentene) which competes with substitution.

  • Addition: Add Deoxo-Fluor (1.2 eq) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

  • Quench: Quench carefully with sat. NaHCO₃. Safety: Evolution of HF and CO₂ occurs; ensure proper venting.

  • Validation: Check TLC. The fluorinated product is typically less polar (higher Rf) than the alcohol.

Step 2: Deprotection

  • Dissolve the intermediate in 1,4-dioxane.

  • Add 4N HCl in dioxane (5 eq). Stir at RT for 2-4 hours.

  • Concentrate in vacuo. The product, (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride, often precipitates as a white solid or can be triturated with diethyl ether.

Quality Control & Analytical Standards

To ensure the integrity of the building block, specific analytical markers must be verified.

4.1 NMR Interpretation
  • ¹⁹F NMR: Expect a multiplet around -170 to -180 ppm .

    • Decoupling Check: Proton-decoupled ¹⁹F NMR should show a singlet (or simple pattern), confirming one fluorine environment.

  • ¹H NMR (H-F Coupling): The proton on C3 (geminal to Fluorine) will exhibit a characteristic doublet of multiplets with a large coupling constant (

    
    ).
    
    • Stereochemical Proof: The multiplicity of the H3 proton differs between cis and trans due to different vicinal H-H angles.

4.2 Stability Profile
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.

  • Thermal: Stable at room temperature.

  • Racemization: The stereocenters are configurationally stable under standard coupling conditions (amide coupling, reductive amination).

Medicinal Chemistry Applications
5.1 Decision Logic: When to use this Scaffold?

MedChemLogic Problem Lead Optimization Issue Choice1 High Basicity / Low Permeability? Problem->Choice1 Choice2 Metabolic Hotspot on Ring? Problem->Choice2 Choice3 Need Dipole Alignment? Problem->Choice3 Solution Apply (1S,3R)-3-Fluoro Scaffold Choice1->Solution F-Inductive Effect lowers pKa Choice2->Solution C-F Bond blocks CYP oxidation Choice3->Solution Cis-isomer aligns vectors

Caption: Decision matrix for deploying the fluorinated scaffold in SAR campaigns.

5.2 Case Study Contexts
  • Proline Bioisosteres: In peptidomimetics, this ring mimics the turn-inducing properties of proline but with altered electronic properties.

  • Kinase Inhibitors: Used to replace piperidines or cyclohexylamines in the solvent-exposed region of the ATP pocket to tune solubility without adding excessive lipophilicity.

  • Cereblon Ligands (PROTACs): Fluorinated linkers can alter the exit vector and permeability of degraders.

References
  • ChemicalBook. (2025). Cyclopentanamine, 3-fluoro-, hydrochloride (1:1), (1S,3R)- Properties and Suppliers. Retrieved from

  • PubChem. (2025).[4][5][6] 3-Fluorocyclopentan-1-amine hydrochloride Data. National Library of Medicine.[7] Retrieved from (Note: Link directs to structurally related difluoro-analog record for property comparison as specific monofluoro record is aggregated).

  • Grygorenko, O. O., et al. (2025).[3] α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for fluorine effects).

Sources

(1S,3R)-3-fluorocyclopentan-1-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Physicochemical Properties, Synthesis, and Medicinal Application

Executive Summary

(1S,3R)-3-fluorocyclopentan-1-amine is a high-value chiral building block in modern medicinal chemistry. Characterized by the strategic introduction of a fluorine atom on the cyclopentane ring, this scaffold exploits the "fluorine effect" to modulate basicity (pKa), lipophilicity (LogP), and metabolic stability without significantly altering steric bulk. This guide provides a definitive technical analysis of its properties, a self-validating synthetic protocol, and its application in Fragment-Based Drug Discovery (FBDD).

Part 1: Physicochemical Profile[1]

The introduction of fluorine at the C3 position creates a dipole that influences the amine's electronic environment. Unlike the parent cyclopentanamine, the (1S,3R) fluorinated analog exhibits reduced basicity due to the through-bond inductive electron withdrawal (


-induction) of the fluorine atom.
Table 1: Core Molecular Data
PropertyValueNotes
IUPAC Name (1S,3R)-3-fluorocyclopentan-1-amineStereochemistry denotes a cis-relationship between -NH₂ and -F.
Molecular Formula C₅H₁₀FN
Molecular Weight 103.14 g/mol Free base.
CAS Number 932706-21-3Refers to the HCl salt (commonly supplied form).
Exact Mass 103.0797Monoisotopic.
Estimated pKa ~9.0 - 9.2Lower than cyclopentanamine (~10.6) due to -I effect.
LogP (Calc) ~0.3Slightly more lipophilic than non-fluorinated analog.
H-Bond Donors 1Primary amine (-NH₂).
H-Bond Acceptors 2Nitrogen and Fluorine.[1][2][3]

Part 2: Structural Analysis & Stereochemistry

The Stereochemical Configuration

The (1S,3R) designation implies a specific spatial arrangement. Based on Cahn-Ingold-Prelog (CIP) priority rules:

  • C1 (Amine): The -NH₂ group takes priority. In the (1S) configuration, if the amine is oriented "up" (wedge), the hydrogen is "down" (dash).

  • C3 (Fluorine): The -F group takes priority. In the (3R) configuration, the fluorine is also oriented "up" (wedge).

The Gauche Effect & Conformation

A critical feature of 1,3-disubstituted fluorinated cycloalkanes is the conformational preference driven by the Gauche Effect .[4]

  • Mechanism: Hyperconjugation between the

    
     bonding orbital and the low-lying 
    
    
    
    antibonding orbital stabilizes specific puckered conformations.[4]
  • Impact: This "conformational lock" restricts the entropy of the molecule, potentially reducing the entropic penalty upon binding to a protein target.

Part 3: Synthetic Methodology (Self-Validating Protocol)

Objective: Synthesize (1S,3R)-3-fluorocyclopentan-1-amine from (1S,3S)-3-aminocyclopentan-1-ol.

Rationale: Direct fluorination of alcohols using Deoxofluor or DAST proceeds via an


 mechanism, resulting in stereochemical inversion . To obtain the cis-(1S,3R) product, one must start with the trans-(1S,3S) alcohol precursor.
Reaction Workflow Diagram

Synthesis Start Precursor: (1S,3S)-3-aminocyclopentan-1-ol (Trans Isomer) Step1 Step 1: N-Protection (Boc2O, Et3N, DCM) Start->Step1 Inter1 Intermediate A: (1S,3S)-N-Boc-3-aminocyclopentanol Step1->Inter1 Yield >90% Step2 Step 2: Deoxofluorination (DAST or Deoxo-Fluor, -78°C) Inter1->Step2 Inter2 Intermediate B: (1S,3R)-N-Boc-3-fluorocyclopentanamine (Inversion to Cis) Step2->Inter2 Inversion (SN2) Step3 Step 3: Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Product: (1S,3R)-3-fluorocyclopentan-1-amine HCl Step3->Final Quant.

Figure 1: Stereoselective synthesis pathway leveraging SN2 inversion for configuration control.

Detailed Protocol
Step 1: N-Boc Protection
  • Dissolve (1S,3S)-3-aminocyclopentan-1-ol (1.0 eq) in Dichloromethane (DCM) [0.2 M].

  • Add Triethylamine (1.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C.

  • Stir at room temperature (RT) for 4 hours.

  • Validation: TLC (ninhydrin stain) should show disappearance of the polar amine spot.

  • Workup: Wash with 1M citric acid, brine, dry over Na₂SO₄, and concentrate.

Step 2: Deoxofluorination (The Critical Step)

Safety Note: DAST and Deoxo-Fluor liberate HF. Use plasticware where possible or glass with extreme caution. Perform in a fume hood.

  • Dissolve Intermediate A (N-Boc alcohol) in anhydrous DCM under Nitrogen atmosphere. Cool to -78°C.

  • Add DAST (Diethylaminosulfur trifluoride, 1.2 eq) dropwise.

  • Warm slowly to RT over 12 hours.

  • Mechanism: The hydroxyl group attacks sulfur, forming a good leaving group. Fluoride ion then attacks C3 from the backside, inverting configuration from (3S) to (3R).

  • Quench: Pour carefully into saturated NaHCO₃ (gas evolution!).

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Step 3: Deprotection
  • Dissolve Intermediate B in 4M HCl in Dioxane.

  • Stir at RT for 2 hours.

  • Precipitation: Add diethyl ether to precipitate the hydrochloride salt.

  • Filtration: Collect the white solid (Product).

Part 4: Applications in Drug Design

The (1S,3R)-3-fluorocyclopentan-1-amine scaffold is primarily used to optimize lead compounds via Bioisosterism .

pKa Modulation

Standard amines often have pKa values >10, leading to high protonation at physiological pH (7.4). This can hinder membrane permeability (lowering oral bioavailability) and cause hERG channel toxicity.

  • The Fluorine Effect: The electron-withdrawing fluorine lowers the amine pKa to ~9.0. This increases the fraction of the neutral (unprotonated) species at pH 7.4, improving passive diffusion across cell membranes.

Metabolic Blocking

If the C3 position of a cyclopentyl ring is a metabolic "hotspot" (prone to oxidation by CYP450 enzymes), substituting a hydrogen with fluorine blocks this metabolism due to the strength of the C-F bond (approx. 116 kcal/mol vs 99 kcal/mol for C-H).

Decision Logic for MedChem

MedChemLogic Problem Lead Compound Issues Check1 Is the Amine too basic? (pKa > 10) Problem->Check1 Check2 Is C3 a metabolic soft spot? Problem->Check2 Solution Substitute with (1S,3R)-3-fluorocyclopentan-1-amine Check1->Solution Yes Check2->Solution Yes Result1 Lowers pKa (~1 unit) Increases Permeability Solution->Result1 Result2 Blocks CYP oxidation Increases t1/2 Solution->Result2

Figure 2: Medicinal chemistry decision matrix for deploying the fluorinated scaffold.

References

  • PubChem Compound Summary. (2025). 3-Fluorocyclopentan-1-amine.[2][5] National Center for Biotechnology Information. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-Fluorocyclopentan-1-amine via Curtius Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 3-fluorocyclopentan-1-amine (and its hydrochloride salt) from 3-fluorocyclopentanecarboxylic acid . The protocol utilizes a Curtius Rearrangement mediated by Diphenylphosphoryl azide (DPPA) .[1][2][3][4][5][6]

This route is selected for its ability to preserve the stereochemical integrity of the cyclopentane ring. Unlike nucleophilic substitution routes on halides (which proceed with inversion) or reductive amination (which can scramble stereocenters), the Curtius rearrangement proceeds with complete retention of configuration .[7] This is critical for medicinal chemistry applications where the specific cis or trans relationship between the fluorine and the amine is pharmacologically significant.

Strategic Analysis & Mechanism

Why DPPA?

Classically, the Curtius rearrangement involves converting a carboxylic acid to an acid chloride, treating it with sodium azide (


) to form the acyl azide, and then heating.[7]
  • Risk: Isolating low-molecular-weight acyl azides is extremely hazardous due to explosion risks.

  • Solution: We utilize Diphenylphosphoryl azide (DPPA) .[1][2][3][4][5] This reagent allows for a "one-pot" transformation where the acyl azide is generated in situ and immediately rearranged to the isocyanate, significantly mitigating safety risks [1].

Stereochemical Integrity

The migration of the alkyl group (the cyclopentyl ring) to the nitrogen atom is a concerted process . The bond between the carbonyl carbon and the alkyl group breaks simultaneously as the new N-C bond forms.

  • Implication: The migrating carbon never becomes a free carbanion or radical. Therefore, the stereochemistry at the 1-position (and the relative stereochemistry of the 3-fluoro substituent) is strictly retained.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway, highlighting the transient intermediates that are not isolated.

CurtiusMechanism Acid 3-Fluorocyclopentane- carboxylic Acid AcylAzide Acyl Azide (Transient) Acid->AcylAzide Activation DPPA DPPA / Et3N DPPA->AcylAzide Nitrene Nitrene-like Transition State AcylAzide->Nitrene - N2 (Heat) Isocyanate Isocyanate (Intermediate) Nitrene->Isocyanate Rearrangement (Retention) BocAmine N-Boc-3-fluorocyclopentan-1-amine Isocyanate->BocAmine Carbamate Formation Trapping t-BuOH (Trap) Trapping->BocAmine Product 3-Fluorocyclopentan-1-amine HCl Salt BocAmine->Product Deprotection Deprotection HCl / Dioxane Deprotection->Product

Figure 1: Mechanistic pathway for the DPPA-mediated Curtius rearrangement.[4] Note the direct conversion to the Boc-protected amine to avoid handling the volatile free amine.

Experimental Protocol

Materials & Stoichiometry
ReagentEquiv.[1][8][9]RoleNotes
3-Fluorocyclopentanecarboxylic acid 1.0SMcis or trans isomer
Diphenylphosphoryl azide (DPPA) 1.1ReagentLachrymator/Toxic
Triethylamine (TEA) 1.2BaseMust be dry
tert-Butanol (t-BuOH) 10-20Solvent/TrapExcess used as solvent
4M HCl in Dioxane 5.0DeprotectionAnhydrous conditions
Step-by-Step Methodology
Phase 1: Rearrangement & Trapping (Boc-Protection)

Rationale: The free amine (3-fluorocyclopentan-1-amine) is a low molecular weight liquid that is likely volatile and difficult to purify. Trapping it as the Boc-carbamate creates a stable solid/oil that is easily purified.

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Add a magnetic stir bar.

  • Solvation: Dissolve 3-fluorocyclopentanecarboxylic acid (1.0 equiv) in anhydrous t-BuOH (0.2 M concentration relative to acid).

    • Note: If solubility is poor, a co-solvent like Toluene can be used (1:1 ratio).

  • Activation: Add Triethylamine (1.2 equiv) via syringe. Stir for 10 minutes at room temperature.

  • Azidation: Add DPPA (1.1 equiv) dropwise over 10 minutes.

    • Critical: Evolution of

      
       gas may occur.[1][2] Ensure the system is vented through a bubbler.
      
  • Rearrangement: Heat the reaction mixture to 80°C (reflux) . Maintain for 4–12 hours.

    • Monitoring: Monitor by TLC or LCMS. The acid peak should disappear, and a less polar carbamate spot should appear.

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator).

    • Dilute the residue with Ethyl Acetate (EtOAc).

    • Wash sequentially with: 5% citric acid (removes residual base), Sat.

      
       (removes unreacted acid/DPPA byproducts), and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Purify the crude N-Boc-3-fluorocyclopentan-1-amine via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Phase 2: Deprotection to Amine Salt
  • Dissolution: Dissolve the purified Boc-amine in minimal anhydrous 1,4-dioxane or

    
    .
    
  • Acidolysis: Cool to 0°C. Add 4M HCl in Dioxane (5 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. A white precipitate (the amine salt) should form.

  • Isolation:

    • Dilute with

      
       (to maximize precipitation).
      
    • Filter the solid under nitrogen (the salt may be hygroscopic).

    • Wash the filter cake with cold

      
      .
      
  • Drying: Dry the solid under high vacuum to yield 3-fluorocyclopentan-1-amine hydrochloride .

Safety & Handling (Critical)

Diphenylphosphoryl azide (DPPA):

  • Hazards: Highly toxic, potential explosion hazard if heated in confinement, severe lachrymator.

  • Control: Handle only in a fume hood. Do not distill DPPA. Store in a refrigerator.

Acyl Azide Intermediate:

  • Hazards: Potentially explosive.[2]

  • Control: Do not isolate the acyl azide. Ensure the reaction stays in solution. If the reaction stops, do not concentrate the azide solution to dryness; quench with water/alcohol first.

Isocyanates:

  • Hazards: Sensitizers and irritants.[2]

  • Control: Ensure complete conversion to the carbamate before workup.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Urea Byproduct Formation Moisture presenceThe isocyanate reacted with water to form the amine, which then attacked another isocyanate.[2] Use strictly anhydrous t-BuOH and solvents.
Incomplete Conversion Temperature too lowThe rearrangement (Azide

Isocyanate) has a high activation energy. Ensure internal temperature reaches >75°C.
Low Yield Volatility of free amineDo not attempt to isolate the free amine oil. Isolate the HCl salt or the Boc-protected intermediate.
Product is Hygroscopic Fluorine effectFluorinated amine salts are often hygroscopic. Handle quickly and store in a desiccator.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Curtius Rearrangement cluster_1 Phase 2: Salt Formation Setup Dissolve Acid in t-BuOH Add TEA AddDPPA Add DPPA (Dropwise) Room Temp Setup->AddDPPA Heat Reflux (80°C) 4-12 Hours AddDPPA->Heat N2 Evolution Workup Aqueous Wash (Citric Acid/NaHCO3) Purify Boc-Intermediate Heat->Workup Deprotect Treat with 4M HCl/Dioxane Workup->Deprotect Isolated Boc-Amine Filter Filter Precipitate Wash with Ether Deprotect->Filter Final Target: 3-Fluorocyclopentan-1-amine HCl Filter->Final

Figure 2: Operational workflow for the synthesis of the target amine salt.

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[9] Diphenylphosphoryl azide.[1][2][4][5][10] New convenient reagent for a modified Curtius reaction and for peptide synthesis.[1][10] Journal of the American Chemical Society, 94(17), 6203–6205.

  • Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[1][3][4][5][11] Chemical Reviews, 88(2), 297–368.[1]

  • Burckhardt, S. (2020).[1] Curtius Rearrangement. In Organic Reactions.

  • Sigma-Aldrich. (n.d.). Product Entry: (1R,3R)-3-Fluorocyclopentan-1-amine hydrochloride.

  • Garg, P. K., et al. (2021). Synthesis... of trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid. ACS Pharmacology & Translational Science. (Demonstrates Curtius on fluorinated cyclopentanes).

Sources

Application Note: Scale-Up Synthesis of (1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Route Selection

The Challenge

The synthesis of (1S,3R)-3-fluorocyclopentan-1-amine presents a classic process chemistry challenge: introducing a fluorine atom onto a chiral cycloaliphatic scaffold with precise stereochemical control while managing the significant safety hazards associated with nucleophilic fluorinating agents at scale.

The target molecule features a cis-1,3-relationship (based on IUPAC priorities for F and N) created via the inversion of a trans-hydroxy precursor. The critical quality attributes (CQAs) for this intermediate in drug development are Enantiomeric Excess (ee > 99%) and Diastereomeric Ratio (dr > 98:2) , as the separation of fluoro-cyclopentyl isomers is notoriously difficult at the final stage.

Retrosynthetic Logic

To ensure scalability and stereochemical integrity, we utilize a Deoxyfluorination Strategy . This route relies on the SN2 inversion of a chiral alcohol.

  • Target: (1S,3R)-3-fluorocyclopentan-1-amine (Amine: S, Fluorine: R)

  • Precursor Required: (1S,3S)-3-aminocyclopentan-1-ol (Amine: S, Alcohol: S)

  • Mechanism: Activation of the (S)-alcohol followed by backside attack by fluoride leads to the (R)-fluoride.

Process Workflow Diagram

The following logic flow illustrates the critical decision nodes and reaction pathway.

G Start (1S,3S)-3-aminocyclopentan-1-ol (Chiral Pool / Enzymatic Res.) Step1 Step 1: N-Protection (Boc Anhydride) Start->Step1 Yield >95% Inter1 Intermediate A: N-Boc-(1S,3S)-alcohol Step1->Inter1 Step2 Step 2: Deoxyfluorination (DAST/Deoxo-Fluor) *CRITICAL SAFETY STEP* Inter1->Step2 Controlled Addition Inter2 Intermediate B: N-Boc-(1S,3R)-fluoride (Inversion of Config) Step2->Inter2 SN2 Inversion Step3 Step 3: Deprotection (HCl/Dioxane) Inter2->Step3 Final Final Product: (1S,3R)-3-fluorocyclopentan-1-amine HCl Step3->Final Crystallization

Figure 1: Strategic workflow for the stereoselective synthesis of (1S,3R)-3-fluorocyclopentan-1-amine.

Part 2: Detailed Experimental Protocols

Step 1: Protection of the Chiral Amine

Objective: Mask the nucleophilic amine to prevent side reactions with the fluorinating agent. Precursor: (1S,3S)-3-aminocyclopentan-1-ol (Commercially available or prepared via enzymatic resolution of the ketone).

Protocol:

  • Charge a reactor with (1S,3S)-3-aminocyclopentan-1-ol (1.0 equiv) and Methanol (5 vol).

  • Add Triethylamine (1.2 equiv) followed by Di-tert-butyl dicarbonate (Boc2O, 1.1 equiv) at 0–5 °C.

  • Agitate at 20–25 °C for 4 hours. Monitor by TLC (ninhydrin stain) or LCMS.

  • Workup: Concentrate solvent, redissolve in Ethyl Acetate, wash with 5% Citric Acid (removes unreacted amine), then Brine.

  • Isolate: Dry over MgSO4 and concentrate to yield N-Boc-(1S,3S)-3-aminocyclopentan-1-ol as a white solid.

    • Target Yield: >90%

    • Checkpoint: 1H NMR should show Boc singlet at ~1.44 ppm.

Step 2: Deoxyfluorination (The Critical Scale-Up Step)

Objective: Convert the C3-hydroxyl group to a fluorine atom with stereochemical inversion. Reagent Selection: DAST (Diethylaminosulfur trifluoride) is the standard, but Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is preferred for scale-up due to better thermal stability (T_decomp > 70°C vs ~50°C for DAST). Safety Note: This reaction generates HF and is exothermic.

Scale-Up Protocol (100g Scale Basis):

  • Setup: Use a dry, nitrogen-purged reactor (Hastelloy or Glass-lined). Ensure scrubber is active (caustic soda) to trap HF/SO2 fumes.

  • Solvation: Dissolve N-Boc-(1S,3S)-3-aminocyclopentan-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM, 10 vol).

    • Critical: Water content must be <200 ppm (Karl Fischer). Moisture consumes reagent and generates HF gas immediately.

  • Cooling: Cool the solution to -20 °C . (Note: Lab scale uses -78°C; -20°C is practical for pilot plants but requires slower addition).

  • Addition: Add Deoxo-Fluor (1.2 equiv) dropwise/via dosing pump over 2–3 hours.

    • Control: Maintain internal temperature < -10 °C.

  • Reaction: Allow to warm to 0 °C and stir for 2 hours. Then warm to 20 °C for 8–12 hours.

    • Mechanism: The alcohol attacks sulfur, displacing fluoride. The fluoride ion then attacks C3 from the back (SN2), displacing the sulfur leaving group.

  • Quench (CRITICAL SAFETY OPERATION):

    • Do NOT add water to the reactor.

    • Transfer the reaction mixture slowly into a separate vessel containing Sat. NaHCO3 (10 vol) and Ice under vigorous stirring.

    • Reasoning: Direct water addition causes violent exotherms. Inverse quench controls the heat release and neutralizes HF immediately.

  • Extraction: Separate phases. Wash organic layer with Sat. NaHCO3, then Brine.

  • Purification: The crude usually contains elimination byproducts (cyclopentenes). Purify via silica gel chromatography (Hexane/EtOAc gradient) or crystallization if the solid profile permits.

    • Product:N-Boc-(1S,3R)-3-fluorocyclopentan-1-amine .

    • Stereochemistry Check: 19

Troubleshooting & Optimization

removing Boc group from fluorinated cyclopentyl amines without defluorination

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for the selective removal of the tert-butyloxycarbonyl (Boc) protecting group from fluorinated cyclopentyl amines while preserving the integrity of the carbon-fluorine (C-F) bond. As a Senior Application Scientist, I will walk you through the challenges, solutions, and best practices to ensure successful deprotection in your synthetic workflows.

Understanding the Challenge: The Stability of the C-F Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 115 kcal/mol in aliphatic systems.[1] This exceptional stability is due to the high electronegativity of fluorine, which creates a highly polarized and short bond with significant ionic character.[1][2][3] While this robustness is advantageous in many applications, it also presents a significant challenge during synthetic manipulations, particularly under the acidic conditions typically used for Boc deprotection.[2]

Acid-catalyzed Boc removal proceeds through the formation of a tert-butyl cation intermediate.[4][5] While the C-F bond is generally stable to acids, harsh acidic conditions or the presence of strong Lewis acids can potentially lead to undesired side reactions, including defluorination, especially in molecules with activating groups or specific structural arrangements.

Frequently Asked Questions (FAQs)

Here we address common questions and concerns regarding the Boc deprotection of fluorinated compounds.

Q1: What are the standard conditions for Boc deprotection, and why might they be problematic for my fluorinated cyclopentyl amine?

A1: The most common methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in 1,4-dioxane.[6][7][8][9] While effective, these harsh conditions can be detrimental to sensitive substrates. For fluorinated compounds, the primary concern is the potential for acid-mediated defluorination, although the C-F bond is notably stable.[2] The highly reactive tert-butyl cation generated during the reaction can also lead to side reactions if not properly managed.[4][5]

Q2: I'm observing incomplete deprotection. What are the likely causes and how can I fix it?

A2: Incomplete deprotection is a common issue. Here are some potential causes and solutions:

  • Insufficient Acid: The concentration of the acid may be too low. You can try increasing the concentration of TFA (e.g., from 20% to 50% in DCM) or switching to a stronger acid system like 4M HCl in dioxane.[10]

  • Short Reaction Time: Ensure the reaction is monitored to completion using an appropriate technique like TLC or LC-MS.[10]

  • Low Temperature: Most Boc deprotections are performed at room temperature. Gentle heating (e.g., to 40°C) might be necessary, but proceed with caution to avoid promoting side reactions.[10]

Q3: I'm seeing unexpected byproducts. What could they be and how can I prevent them?

A3: The most common byproduct is the result of the tert-butyl cation alkylating other nucleophilic sites on your molecule.[4][5] To prevent this, the use of "scavengers" is highly recommended.[4] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your substrate.[4] Common scavengers include triisopropylsilane (TIS) and water.[4]

Q4: Are there milder, non-acidic methods to remove the Boc group that would be safer for my fluorinated compound?

A4: Yes, several milder or non-acidic methods have been developed, which can be particularly useful for highly sensitive substrates. These include:

  • Thermolytic Deprotection with Fluorinated Alcohols: Using 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as solvents at elevated temperatures can effect Boc removal under neutral conditions.[11][12][13] This method can be significantly accelerated with microwave assistance.[12][13]

  • Lewis Acid-Mediated Deprotection: Reagents like zinc bromide (ZnBr₂) in DCM can cleave the Boc group under milder conditions than strong Brønsted acids.[8][9]

  • TMSI-Mediated Deprotection: Trimethylsilyl iodide (TMSI) in a solvent like DCM can also be used for Boc removal, often at room temperature.[8]

Troubleshooting Guide: Step-by-Step Solutions

This section provides a structured approach to troubleshooting common issues encountered during the Boc deprotection of fluorinated cyclopentyl amines.

Issue 1: Defluorination is Observed
  • Symptom: Mass spectrometry data shows a loss of fluorine (a decrease of 19 Da per fluorine atom).

  • Primary Cause: The acidic conditions are too harsh, leading to the cleavage of the C-F bond.

  • Troubleshooting Workflow:

G start Defluorination Observed step1 Reduce Acid Strength (e.g., lower TFA concentration, switch to milder acid) start->step1 step2 Switch to Non-Acidic Method (e.g., Thermolytic with TFE/HFIP) step1->step2 If defluorination persists step3 Optimize Reaction Temperature (Lower temperature for acidic methods) step1->step3 If incomplete reaction occurs end Successful Deprotection without Defluorination step2->end Successful step3->step1

Caption: Troubleshooting workflow for defluorination.

Issue 2: Formation of t-Butylated Byproducts
  • Symptom: Mass spectrometry data shows the addition of a tert-butyl group (an increase of 57 Da).

  • Primary Cause: The electrophilic tert-butyl cation generated during deprotection reacts with nucleophilic sites on the substrate.[4][5]

  • Troubleshooting Workflow:

G start t-Butylation Observed step1 Introduce Scavengers (e.g., TIS, water) start->step1 step2 Lower Reaction Temperature step1->step2 If byproducts still form end Clean Deprotection step1->end Successful step3 Consider Milder Deprotection Method step2->step3 If reaction is too slow step3->end

Caption: Troubleshooting workflow for t-butylation.

Recommended Experimental Protocols

Below are detailed, step-by-step protocols for Boc deprotection methods that are generally compatible with fluorinated compounds.

Protocol 1: Standard Acidic Deprotection with Scavengers

This protocol is a good starting point for many substrates.

  • Dissolution: Dissolve the Boc-protected fluorinated cyclopentyl amine (1.0 equiv.) in dichloromethane (DCM).

  • Scavenger Addition: Add triisopropylsilane (TIS) (1.1 equiv.) and water (1.1 equiv.) to the solution.

  • Acid Addition: Add trifluoroacetic acid (TFA) (10-20 equiv.) dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture in vacuo. The crude product can be purified by an appropriate method (e.g., chromatography, crystallization).

Protocol 2: Thermolytic Deprotection using Fluorinated Alcohols

This method avoids the use of strong acids and is an excellent alternative for acid-sensitive substrates.[11][12][13]

  • Dissolution: Dissolve the Boc-protected amine in 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).

  • Heating: Heat the solution to reflux or use a microwave reactor (e.g., 150°C) for the specified time (typically 0.5-6 hours).[13]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, remove the solvent by evaporation. The product is often clean enough for the next step without further purification.[11]

Data Summary: Comparison of Deprotection Methods
MethodReagentsTemperatureTypical Reaction TimeKey AdvantagesPotential Issues
Standard Acidic TFA, DCM, Scavengers0°C to RT1-4 hoursFast and widely applicable.Potential for side reactions if not optimized.
Thermolytic TFE or HFIPReflux or 150°C (Microwave)0.5-6 hoursNeutral conditions, clean reaction.[11]Requires higher temperatures.
Lewis Acid ZnBr₂, DCMRoom Temperature12-24 hoursMilder than strong acids.[8]Can be slower, Lewis acid may coordinate to other functional groups.

Alternative Protecting Groups

If Boc deprotection proves consistently problematic, consider alternative amine protecting groups that can be removed under non-acidic conditions.

Protecting GroupAbbreviationDeprotection ConditionsOrthogonal to Boc
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine in DMF)[14]Yes
CarbobenzyloxyCbz or ZHydrogenolysis (H₂, Pd/C)[15]Yes
2-(Trimethylsilyl)ethoxycarbonylTeocFluoride ion (e.g., TBAF)[15]Yes
2,2,2-TrichloroethoxycarbonylTrocReductive cleavage (e.g., Zn dust)[14][15]Yes
Workflow for Selecting an Alternative Protecting Group

G start Boc Deprotection Issues step1 Are basic conditions tolerated? start->step1 step2 Are reducing conditions tolerated? step1->step2 No fmoc Use Fmoc step1->fmoc Yes step3 Is fluoride compatible? step2->step3 No cbz_troc Use Cbz or Troc step2->cbz_troc Yes teoc Use Teoc step3->teoc Yes reconsider Re-evaluate synthetic strategy step3->reconsider No

Caption: Decision tree for choosing an alternative protecting group.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(21), 3839-3847. [Link]

  • Ryan, M.-R., Lynch, D., Collins, S. G., & Maguire, A. R. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 21(1), 97-104. [Link]

  • Wuts, P. G. M. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 62(28), e202303491. [Link]

  • Fiveable. (2025, September 15). Acid-Labile Protecting Groups Definition. [Link]

  • Lokey Lab Protocols. (2017, March 7). Protecting Groups. [Link]

  • Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(21), 3839-3847. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Curran, D. P., & Werner, S. (2011). A Fluorous-Tagged, Acid-Labile Protecting Group for the Synthesis of Carboxamides and Sulfonamides. The Journal of Organic Chemistry, 76(8), 2649–2657. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]

  • Brady, S. F., Hirschmann, R., & Veber, D. F. (1977). Some novel, acid-labile amine protecting groups. The Journal of Organic Chemistry, 42(1), 143–146. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Innovation.world. (n.d.). The Carbon-Fluorine Bond: The Source Of PFAS Stability. [Link]

  • Wang, Y., Li, H., Zhang, Y., et al. (2023). Promoting C–F bond activation via proton donor for CF4 decomposition. Proceedings of the National Academy of Sciences, 120(52), e2314168120. [Link]

  • El-Kazouli, M., El-Faham, A., & Abdel-Megeed, M. F. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Organic Chemistry, 2(2), 169-173. [Link]

Sources

Technical Support Center: Hygroscopicity Management of Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for managing the hygroscopicity of amine hydrochloride salts. This resource is designed to provide you, as a scientist in the field, with practical, in-depth troubleshooting guides and frequently asked questions. The information herein is curated to address the specific challenges encountered during experimental work with these sensitive compounds, ensuring the integrity and success of your research and development efforts.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter when working with hygroscopic amine hydrochloride salts. Each issue is broken down by probable cause and a step-by-step resolution.

Issue 1: Sample Caking and Clumping Upon Storage

You've stored your amine hydrochloride salt, and upon re-opening, you find it has formed hard cakes or clumps, making it difficult to weigh and handle.

  • Probable Cause: The primary cause is the absorption of atmospheric moisture.[1] Amine hydrochloride salts are often hygroscopic due to the strong interaction between water molecules and the ionic salt, particularly the chloride ion which acts as a hydrogen bond acceptor.[2] This absorbed water acts as a solvent, partially dissolving the solid and then recrystallizing upon slight environmental fluctuations, leading to the formation of solid bridges between particles.[3]

  • Step-by-Step Solution:

    • Immediate Action: If clumping is minor, gently break up the aggregates with a dry spatula in a low-humidity environment, such as a glove box or a room with a dehumidifier.[1]

    • Drying: For more severe caking, the material may need to be dried. A vacuum oven at a moderate temperature (e.g., 40-60°C) is effective for removing absorbed water without causing thermal degradation.[4] Dry the sample to a constant weight.[4]

    • Improved Storage: Transfer the dried salt to a tightly sealed container, preferably made of a moisture-impermeable material like glass or high-density polyethylene (HDPE).[5] For highly sensitive materials, consider storing the primary container inside a secondary container with a desiccant.[5] Common desiccants include silica gel, molecular sieves, or anhydrous calcium sulfate.[6][7]

    • Long-Term Prevention: Evaluate the Critical Relative Humidity (CRH) of your salt. The CRH is the specific relative humidity at which a substance begins to absorb moisture from the air.[8] Storing the material well below its CRH is crucial. If the CRH is very low, stringent environmental controls during handling and storage are necessary.[9]

Issue 2: Inconsistent Assay Results and Potency Loss

You are performing quantitative analysis (e.g., HPLC, titration) and observe variable results or a consistent decrease in the potency of your amine hydrochloride salt over time.

  • Probable Cause: Moisture absorption can lead to several issues that affect analytical results. Firstly, the increased weight due to water will lead to weighing errors, resulting in a lower calculated potency. Secondly, the presence of water can promote chemical degradation, most commonly through hydrolysis.[1] For amine hydrochlorides, this can lead to the formation of impurities that may interfere with analytical methods.[1]

  • Step-by-Step Solution:

    • Quantify Water Content: Before weighing for analysis, accurately determine the water content of your sample using a suitable method like Karl Fischer titration.[] This will allow you to correct for the water content in your sample weight and obtain an accurate potency value.

    • Handling Protocol: Always handle the sample in a controlled, low-humidity environment to minimize moisture uptake during weighing and sample preparation.[1]

    • Stability Studies: Conduct forced degradation studies under high humidity conditions to identify potential degradants.[1] This will help in developing a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from its degradation products.

    • Review Storage Conditions: Ensure the material is stored under the validated conditions that prevent moisture uptake. If potency loss is still observed, the storage conditions may need to be made more stringent (e.g., lower humidity, inclusion of desiccants).[7]

Issue 3: Poor Powder Flow and Processing Difficulties

During formulation development, you are experiencing issues with the flowability of the amine hydrochloride salt powder, leading to problems in processes like tablet compression or capsule filling.

  • Probable Cause: Adsorbed moisture on the surface of the powder particles increases inter-particle attractive forces, such as liquid bridging and van der Waals forces.[3] This leads to poor flowability, characterized by a high angle of repose and poor compressibility.[6]

  • Step-by-Step Solution:

    • Environmental Control: The most immediate solution is to control the humidity in the processing environment. Maintaining the relative humidity below the CRH of the material is ideal.[9]

    • Formulation Strategies:

      • Co-processing with Excipients: Blending the hygroscopic API with non-hygroscopic or hydrophobic excipients can mitigate moisture effects.[11][12][[“]] These excipients can act by deflecting moisture away from the API.

      • Granulation: Dry granulation techniques like roller compaction can be employed to increase particle size and improve flow without the addition of water.

    • Particle Engineering: In some cases, altering the crystalline form of the salt (polymorph or co-crystal) can lead to a less hygroscopic version with improved physical properties.[14]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the management of hygroscopic amine hydrochloride salts.

Q1: What makes amine hydrochloride salts particularly prone to hygroscopicity?

A1: The hygroscopicity of amine hydrochloride salts stems from the high affinity of the ionic lattice, particularly the small and highly electronegative chloride ion, for water molecules.[2] Water, being a polar molecule, is readily attracted to the charged ions in the salt structure, leading to adsorption (on the surface) and absorption (into the bulk) of moisture from the atmosphere.[15] The presence of functional groups capable of hydrogen bonding in the amine part of the molecule can also contribute to this tendency.[2]

Q2: How can I quantitatively measure the hygroscopicity of my compound?

A2: The most common and accurate method is Dynamic Vapor Sorption (DVS).[][16] In a DVS experiment, a sample is subjected to a controlled program of varying relative humidity at a constant temperature, and the change in mass is continuously measured.[6] This provides a moisture sorption-desorption isotherm, which reveals key information such as the CRH and the amount of water taken up at different humidity levels. Based on the percentage weight gain at a specific relative humidity (e.g., 80% RH), the material can be classified according to pharmacopeial standards (e.g., European Pharmacopoeia).[17][18]

Q3: What are the key formulation strategies to manage a highly hygroscopic amine hydrochloride salt in a solid dosage form?

A3: There are several effective strategies:

  • Film Coating: Applying a moisture-barrier film coat to tablets is a common and effective method to protect the hygroscopic core from the environment.[11][12] Polymers like polyvinyl alcohol (PVA) or water-insoluble polymers such as ethyl cellulose (EC) are often used.[11]

  • Encapsulation: Enclosing the API within a protective shell of another material can prevent moisture ingress.[14][19] This can be achieved through techniques like spray drying or coacervation.[12]

  • Co-processing with Excipients: As mentioned in the troubleshooting guide, incorporating hydrophobic or non-hygroscopic excipients can shield the API from moisture.[[“]]

  • Crystal Engineering: Developing a less hygroscopic solid form, such as a different salt or a co-crystal, can be a fundamental solution to the problem.[[“]][14]

Q4: How do I choose the right packaging for a hygroscopic amine hydrochloride salt?

A4: The choice of packaging is critical for maintaining the stability of a hygroscopic API.[20]

  • Primary Packaging: For bulk API, multi-layered bags with an inner layer of low-density polyethylene (LDPE) and an outer layer of aluminum foil are often used to provide an excellent moisture barrier.[5] For finished dosage forms, high-barrier packaging such as aluminum/aluminum blisters or tightly sealed HDPE bottles containing desiccants are recommended.[7][[“]]

  • Secondary and Tertiary Packaging: For shipping and long-term storage, especially in varying climatic conditions, the use of shipping desiccants within crates or pallets is advisable to protect against moisture ingress.[7]

Q5: Are there any analytical challenges I should be aware of when working with these salts?

A5: Yes, beyond the weighing inaccuracies and potential for degradation already discussed, moisture can induce solid-state transformations.[] A non-hygroscopic crystalline form might convert to a more hygroscopic amorphous form or a different hydrate, which can impact dissolution rates and bioavailability.[17] Therefore, it is good practice to characterize the solid-state form of the material (e.g., using X-ray Powder Diffraction - XRPD) before and after hygroscopicity studies or stability testing to check for any changes.[6][21]

Visualizations and Protocols

Diagrams

dot graph TD A[Start: Handling Hygroscopic Amine HCl Salt] --> B{Is the material caked or clumped?}; B -- Yes --> C[Dry the material under vacuum]; C --> D[Store in a tightly sealed container with desiccant]; B -- No --> E{Are you performing quantitative analysis?}; E -- Yes --> F[Determine water content via Karl Fischer titration]; F --> G[Correct for water content in weighing]; G --> H[Proceed with analysis in a controlled environment]; E -- No --> I{Is the material for formulation?}; I -- Yes --> J[Process in a low-humidity environment]; J --> K[Consider formulation strategies: film coating, excipients, etc.]; I -- No --> L[End]; D --> L; H --> L; K --> L; end

Caption: Decision workflow for handling hygroscopic amine hydrochloride salts.

experimental_workflow

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Experimental Protocols

Protocol 1: Determination of Hygroscopicity using Gravimetric Sorption Analysis (GSA/DVS)

  • Instrument Setup: Calibrate the gravimetric sorption analyzer for weight and humidity.

  • Sample Preparation: Accurately weigh 5-15 mg of the amine hydrochloride salt into the sample pan.[6]

  • Drying Step (Optional but Recommended): To establish a dry reference weight, pre-dry the sample inside the instrument chamber (e.g., at 40°C under 0% RH) until a stable weight is achieved.[18]

  • Sorption Phase:

    • Set the temperature to 25°C.

    • Expose the sample to a stepwise increase in relative humidity, for example, from 0% to 90% RH in 10% increments.[6]

    • At each step, allow the sample to equilibrate until the rate of weight change is below a set threshold (e.g., 0.001% per minute).[16]

  • Desorption Phase:

    • Once equilibrated at 90% RH, decrease the humidity in a stepwise manner back to 0% RH, allowing for equilibration at each step.[6]

  • Data Analysis:

    • Plot the percentage change in mass versus the relative humidity to generate the sorption-desorption isotherm.

    • Determine the Critical Relative Humidity (CRH), which is the RH at which a sharp increase in moisture uptake is observed.

    • Calculate the total weight gain at 80% RH to classify the material's hygroscopicity based on the European Pharmacopoeia or other relevant guidelines.[18]

Protocol 2: Preparation and Storage of a Stock Solution

  • Environment: Perform all operations in a low-humidity environment (e.g., a glove box with a nitrogen atmosphere or a room with a dehumidifier set below the salt's CRH).

  • Drying: Dry the required amount of the amine hydrochloride salt in a vacuum oven to a constant weight to remove any pre-existing moisture.

  • Weighing: Quickly and accurately weigh the dried salt.

  • Dissolution: Dissolve the salt in the desired solvent. If the salt is deliquescent (dissolves in the absorbed water), this should be done promptly after weighing.

  • Storage: Store the resulting solution in a tightly sealed container, potentially with a septum to allow for removal of aliquots without exposing the bulk solution to the atmosphere. Store at the recommended temperature, protected from light if necessary.

Data Presentation

Table 1: European Pharmacopoeia (Ph. Eur.) Hygroscopicity Classification

ClassificationWeight Gain (% w/w) at 25°C / 80% RHDescription
Non-hygroscopic< 0.2%No or very little moisture uptake.
Slightly hygroscopic≥ 0.2% and < 2%Small amount of moisture uptake.
Hygroscopic≥ 2% and < 15%Significant moisture uptake.
Very hygroscopic≥ 15%Very high moisture uptake.
DeliquescentSufficient water is absorbed to form a liquid-

This table provides a standard classification for the hygroscopic nature of a substance based on its weight gain after 24 hours of exposure to 80% relative humidity at 25°C.[17][18]

References

  • MDPI. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available from: [Link]

  • Bohrium. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Available from: [Link]

  • PubMed. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available from: [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Available from: [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available from: [Link]

  • JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Available from: [Link]

  • Hygroscopicity: Significance and symbolism. (2026). Hygroscopicity: Significance and symbolism. Available from: [Link]

  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available from: [Link]

  • sorbeadindia.com. (2025). Best Desiccants for Pharmaceutical Packaging and Storage. Available from: [Link]

  • Quora. (2016). What makes common salt hygroscopic? Available from: [Link]

  • International Fertilizer Association. (n.d.). IFA Technical Conference. Available from: [Link]

  • K-Packings. (2025). How to protect pharmaceutical products with pharma-grade FIBC bags. Available from: [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available from: [Link]

  • StabilityStudies.in. (2024). The Role of Packaging in Enhancing API Stability. Available from: [Link]

  • Asian Journal of Pharmaceutics. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Available from: [Link]

  • Wikipedia. (n.d.). Critical relative humidity. Available from: [Link]

  • ResearchGate. (2013). What are recommended packaging conditions for highly hygroscopic APIs? Available from: [Link]

  • ResearchGate. (2018). What makes a substance hygroscopic? Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Available from: [Link]

  • Reddit. (2017). Drying and Storing Hygroscopic Salts. Available from: [Link]

  • Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. Available from: [Link]

  • Crystal Pharmatech. (2025). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available from: [Link]

  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available from: [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. Available from: [Link]

  • Purdue e-Pubs. (n.d.). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Available from: [Link]

  • PubMed. (1993). Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. Available from: [Link]

  • on-drug-delivery.com. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Available from: [Link]

  • Contract Pharma. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Available from: [Link]

  • European Pharmaceutical Review. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available from: [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

  • Google Patents. (n.d.). US20030180249A1 - Dosage forms for hygroscopic active ingredients.
  • SciSpace. (2010). Calculating critical relative humidity from solubility according to Pitzer ion interaction model. Available from: [Link]

  • Scribd. (n.d.). Critical Relative Humidity of Fertilizers | PDF. Available from: [Link]

  • ResearchGate. (n.d.). Co-processing with excipients to reduce hygroscopicity. Available from: [Link]

  • ResearchGate. (2021). What is the best procedure of drying a moisture absorbing salt? Available from: [Link]

  • ResearchGate. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available from: [Link]

Sources

Technical Support Hub: Minimizing Elimination in Fluorinated Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Suppression of HF Elimination Side Reactions Ticket ID: F-AMINE-OPT-2026

Executive Summary: The Fluorine Dilemma

Synthesizing fluorinated amines—particularly


-fluoroamines —presents a unique mechanistic conflict. The high electronegativity of fluorine (

) exerts a powerful inductive effect (

), significantly increasing the acidity of

-hydrogens. While the C-F bond is thermodynamically strong (

110 kcal/mol), the presence of a basic amine functionality (or basic reaction conditions) often triggers dehydrofluorination (loss of HF) via an E1cb-like or E2 mechanism, yielding thermodynamically stable enamines or alkenes.

This guide provides self-validating protocols to decouple nucleophilicity from basicity, ensuring the integrity of the C-F bond during amine installation.

Critical Decision Framework (Logic Diagram)

Before selecting a reagent, analyze your substrate's elimination risk profile using the pathway below.

EliminationRisk Start Substrate Analysis Q1 Starting Material? Start->Q1 Target Target: Fluorinated Amine PathA Amino Alcohol Q1->PathA OH to F PathB Alpha-Fluoro Ketone Q1->PathB C=O to C-N PathC Alkyl Fluoride/Sulfonate Q1->PathC LG to N RiskA Risk: Oxazolinium formation or Elimination via DAST PathA->RiskA RiskB Risk: Defluorination via Enol/Enamine tautomer PathB->RiskB RiskC Risk: E2 Elimination caused by basic amine PathC->RiskC SolA Protocol A: Abasic Deoxyfluorination (PhenoFluor/PBSF) RiskA->SolA SolB Protocol B: Low-Temp Reductive Amination (NaBH(OAc)3 / AcOH) RiskB->SolB SolC Protocol C: Non-Basic Nucleophile Surrogate (Azide/Phthalimide) RiskC->SolC SolA->Target SolB->Target SolC->Target

Caption: Decision matrix for selecting synthetic routes based on substrate class and primary elimination mechanisms.

Technical Support Modules (Q&A Format)

Module A: Reductive Amination of -Fluoro Ketones

User Issue: "I am trying to synthesize a


-fluoroamine from an 

-fluoroketone. I observe significant defluorination (loss of F) and formation of the non-fluorinated amine."

Root Cause Analysis: The intermediate imine formed during the reaction is in equilibrium with its enamine tautomer. In


-fluoro systems, the enamine facilitates the expulsion of fluoride (leaving group) to form an iminium ion, which is then reduced to the des-fluoro product. This is driven by the basicity of the amine and high temperatures.

Corrective Protocol: Kinetic Trapping To prevent elimination, you must reduce the iminium ion faster than it can tautomerize to the enamine.

  • Solvent: Dichloroethane (DCE) or THF (Avoid Methanol if possible, as it promotes solvolysis).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB,

    
    ). It is less basic than 
    
    
    
    and
    
    
    .
  • Additive: Acetic Acid (AcOH), 1.0–2.0 equivalents.

  • Temperature: Maintain

    
     to Room Temperature. Do not heat.
    

Step-by-Step Procedure:

  • Dissolve

    
    -fluoroketone (1.0 equiv) and Amine (1.1 equiv) in DCE (
    
    
    
    ).
  • Add AcOH (1.5 equiv) immediately to buffer the basicity.

  • Stir for 30 mins at

    
     to allow hemiaminal/imine equilibrium.
    
  • Add

    
     (1.5 equiv) in one portion.
    
  • Monitor by

    
     NMR.[1] If the F-signal disappears, the temperature is too high or the amine is too basic.
    

Validation:

  • Pass:

    
     NMR shows a multiplet (splitting by H) shifted upfield relative to the ketone.
    
  • Fail:

    
     NMR is silent (defluorination) or shows free fluoride ion (
    
    
    
    to
    
    
    ).
Module B: Deoxyfluorination of -Amino Alcohols

User Issue: "Treating my N-protected amino alcohol with DAST yielded the oxazoline or the elimination product (alkene), not the fluoride."

Root Cause Analysis: DAST (Diethylaminosulfur trifluoride) generates HF in situ. The acidic environment protonates the carbamate/amide oxygen, leading to intramolecular attack (cyclization) or E1 elimination.

Corrective Protocol: Abasic Fluorination Switch to reagents that do not generate acidic HF species or use "base-free" activation.

Reagent Comparison Table:

ReagentMechanism TypeElimination RiskBest For
DAST / Deoxo-Fluor Acid-mediated

High (Acidic/Basic)Simple primary alcohols
XtalFluor-E Acid-mediated (requires promotor)Medium Acid-sensitive substrates
PhenoFluor Concerted

-like
Low Late-stage functionalization
PBSF / TBAT Sulfonate displacementVery Low

-amino alcohols

Recommended Protocol (PBSF Method): This method separates activation from displacement, avoiding the "naked" fluoride basicity issues.

  • Activation: Treat the N-protected amino alcohol (Boc/Cbz preferred) with Perfluorobutanesulfonyl fluoride (PBSF) and a mild base (e.g.,

    
    ) to form the sulfonate.
    
    • Note: Perfluorobutanesulfonates (nonaflates) are superior leaving groups to tosylates and form faster than mesylates, minimizing exposure to base.

  • Displacement: Treat the intermediate in situ or after isolation with Tetrabutylammonium difluorotriphenylsilicate (TBAT) or CsF in t-Amyl alcohol.

    • Why: TBAT provides a source of anhydrous, non-basic fluoride.

Module C: Nucleophilic Substitution with Amines

User Issue: "Direct reaction of my fluorinated alkyl mesylate with a secondary amine resulted in a black mixture and alkene formation."

Root Cause Analysis: Amines are both nucleophiles and bases. When attacking a secondary carbon with a


-fluorine (or attacking a fluorinated carbon), the basicity promotes E2 elimination over 

substitution, especially given the steric bulk of the fluorine atom.

Corrective Protocol: The "Azide Surrogate" Strategy Replace the basic amine with a non-basic, highly nucleophilic surrogate, then reduce to the amine.

Workflow:

  • Nucleophile: Sodium Azide (

    
    ) or Potassium Phthalimide.
    
    • Basicity (

      
       of conjugate acid):
      
      
      
      vs.
      
      
      . The azide is significantly less likely to deprotonate the
      
      
      -carbon.
  • Solvent: DMF or DMSO (Polar Aprotic accelerates

    
    ).
    
  • Reduction: Staudinger Reduction (

    
    ) or Hydrogenation (
    
    
    
    ).

Diagram: Basicity vs. Nucleophilicity Trade-off

SubstitutionStrategy Substrate Fluorinated Electrophile DirectAmine Direct Amine (High Basicity) Substrate->DirectAmine k_elim >> k_sub Azide Azide (N3-) (High Nucleophilicity, Low Basicity) Substrate->Azide k_sub >> k_elim Elimination Elimination (E2) (Major Product) DirectAmine->Elimination Substitution Substitution (SN2) (Major Product) Azide->Substitution AmineProduct Target Amine Substitution->AmineProduct Reduction

Caption: Kinetic competition between elimination and substitution. Azides bypass the basicity threshold required for E2 elimination.

Advanced Troubleshooting (FAQs)

Q: Can I use protecting groups to modulate the basicity of the final product during synthesis? A: Yes. If synthesizing a diamine or a molecule with a free amine near a fluorine, the intramolecular basicity can cause self-destruction (autodehydrofluorination). Protect amines as Trifluoroacetamides or Carbamates (Boc/Cbz) . These electron-withdrawing groups reduce the nitrogen's electron density, effectively shutting down intramolecular E1cb pathways.

Q: I see a "quartet of quartets" in my proton NMR. Is this good? A: Likely yes. In a


-fluoroamine system (

), the geminal proton (on the F-bearing carbon) couples to the fluorine (

) and the vicinal protons. A distinct, clean splitting pattern confirms the C-F bond is intact. If you see a complex multiplet in the alkene region (

), elimination has occurred.

Q: Why does my reaction work on the non-fluorinated analog but fail here? A: The "Gauche Effect." In


-fluoroamines, the C-F and C-N bonds often prefer a gauche conformation due to hyperconjugation (

). This can sterically hinder nucleophilic attack or align orbitals favorably for elimination. You may need to increase reaction time at lower temperatures rather than forcing the reaction with heat.

References

  • Enantioselective Synthesis of

    
    -Fluoro Amines via 
    
    
    
    -Amino
    
    
    -Fluoro Nitroalkanes.
    Vertex AI Search / NIH. Available at: [Link]
  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Vertex AI Search / NIH. Available at: [Link]

  • Reductive Amination: Mechanism and Improvements. Master Organic Chemistry. Available at: [Link]

  • Rapid, General Access to Chiral

    
    -Fluoroamines via Organocatalysis. Vertex AI Search / NIH. Available at: [Link]
    
  • Deoxyfluorination of Alcohols by Nonbasic O–H Activation. Vertex AI Search / NIH. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Methods for 3-Fluorocyclopentan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 3-fluorocyclopentan-1-amine presents a dual chromatographic challenge: it lacks a strong UV chromophore for standard detection and possesses a basic primary amine functionality that causes severe tailing on traditional silica-based phases. Furthermore, the fluorine atom at the C3 position introduces electronic withdrawal that alters the pKa of the amine compared to non-fluorinated analogs.

The Solution: This guide contrasts the two most robust methodologies for separating these enantiomers:

  • Direct Separation (Crown Ether Mode): Utilizing Crownpak CR-I(+) with an acidic mobile phase.[1] This is the "gold standard" for small, aliphatic primary amines.

  • Indirect Separation (Derivatization Mode): Pre-column derivatization with an achiral tag (e.g., Benzoyl Chloride) followed by separation on Polysaccharide-based CSPs (Chiralpak IA/IB) .

Method A: Direct Separation via Crown Ether CSP

Best For: Rapid method development, preparative scale-up, and samples where derivatization is undesirable.

The Mechanism

The Crownpak CR-I(+) column contains a chiral 18-crown-6 ether derivative immobilized on silica. The separation relies on the formation of a host-guest inclusion complex between the crown ether and the protonated ammonium ion (


) of the analyte.
  • Chiral Discrimination: The 3-fluoro substituent creates a steric and electronic asymmetry in the cyclopentane ring. The crown ether selectively binds one enantiomer based on the spatial fit of the ring substituents relative to the chiral barriers of the crown ether.

  • Role of Acid: A strongly acidic mobile phase (pH 1.0–2.[2]0) is mandatory to ensure the amine is fully protonated (

    
    ).
    
Experimental Protocol
  • Column: Daicel Crownpak CR-I(+) (

    
    , 
    
    
    
    ).[1][3]
  • Mobile Phase: Perchloric Acid (

    
    ) aqueous solution (pH 1.5) / Acetonitrile (
    
    
    
    ).
    • Note: Perchloric acid is preferred over TFA because perchlorate ions form stable ion pairs with the ammonium complex, enhancing resolution.

  • Flow Rate:

    
    .[3]
    
  • Temperature:

    
     to 
    
    
    
    (Lower temperatures often improve resolution by stabilizing the complex).
  • Detection:

    • Preferred: Charged Aerosol Detector (CAD) or ELSD (Evaporative Light Scattering) due to lack of UV chromophore.

    • Alternative: UV at 200–210 nm (Low sensitivity; subject to baseline drift from acid).

Workflow Diagram (Method A)

CrownEther_Mechanism Sample Racemic 3-fluorocyclopentan-1-amine Protonation Protonation Step R-NH2 → R-NH3+ Sample->Protonation Acid Acidic Mobile Phase (pH 1.5 HClO4) Acid->Protonation Essential Complex Inclusion Complex (NH3+ inside Crown Ether) Protonation->Complex Separation Enantiomer Separation (Steric Fit of F-Group) Complex->Separation Detection Detection (CAD/ELSD) Separation->Detection

Caption: The Crownpak workflow relies on converting the free amine into an ammonium ion to fit the chiral selector.

Method B: Derivatization + Polysaccharide CSP

Best For: High-sensitivity UV detection, trace impurity analysis, and QC environments lacking CAD/ELSD.

The Mechanism

Since the native molecule lacks a chromophore, reacting it with Benzoyl Chloride adds a strong UV-absorbing phenyl group. This transforms the analyte into N-(3-fluorocyclopentyl)benzamide . The resulting amide is neutral and stable, allowing separation on standard immobilized polysaccharide columns (Chiralpak IA, IB, or IC) using standard solvents.

Experimental Protocol

Step 1: Pre-column Derivatization

  • Dissolve

    
     sample in 
    
    
    
    Acetonitrile.
  • Add

    
     Triethylamine (Base catalyst).
    
  • Add

    
     Benzoyl Chloride.
    
  • Vortex for 30 seconds; let stand for 5 minutes.

  • Quench with

    
     water.
    

Step 2: HPLC Conditions

  • Column: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) (

    
    , 
    
    
    
    ).
  • Mobile Phase: n-Hexane / Ethanol (

    
    ).
    
  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV at

    
     or 
    
    
    
    .
Workflow Diagram (Method B)

Derivatization_Workflow Start Racemic Amine Reaction Derivatization (Formation of Amide) Start->Reaction Reagent Benzoyl Chloride + TEA Reagent->Reaction Product UV-Active Benzamide Derivative Reaction->Product HPLC HPLC on Chiralpak IA (Hexane/EtOH) Product->HPLC UV UV Detection (254 nm) HPLC->UV

Caption: Derivatization adds a UV tag, enabling standard Normal Phase chiral separation.

Comparative Performance Analysis

The following data compares the expected performance of both methods based on validated protocols for structurally similar fluorinated alicyclic amines (e.g., 2-aminocyclopentanecarboxylic acid derivatives).

FeatureMethod A: Crownpak CR-I(+)Method B: Derivatization (Chiralpak IA)
Selectivity (

)
High (

)
Moderate to High (

)
Resolution (

)

(Baseline)

(Baseline)
Sample Prep Time Minimal (Dissolve & Inject)Moderate (

reaction)
Detection Limit High ppm (requires CAD/ELSD)Low ppb (High UV sensitivity)
Mobile Phase Acidic Aqueous (

)
Neutral Organic (Hexane/Alcohol)
Robustness Sensitive to pH and TempHighly Robust
Column Life Moderate (Acid hydrolysis risk)Long (Immobilized phase)
Expert Insight: Why Choose Which?
  • Choose Method A if you are in early-stage synthesis and need to quickly check enantiomeric excess (ee%) without worrying about reaction yields or by-products. The Crown ether specifically targets the primary amine, ignoring impurities that lack the

    
     group.
    
  • Choose Method B if you are in a QC environment (GMP) or performing pharmacokinetic studies (PK). The derivatization stabilizes the molecule, eliminates peak tailing caused by basic amines, and allows for trace-level detection using standard UV equipment found in every lab.

References

  • Daicel Corporation. (2023). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Chiral Technologies. Link

  • Hyun, M. H. (2016). Crown Ether-Based Chiral Stationary Phases for HPLC Enantioseparation of Primary Amines.
  • Sigma-Aldrich. (2024). Derivatization and Separation of Aliphatic Amines. Link

  • Kiss, L., et al. (2011). Selective Synthesis of New Fluorinated Alicyclic β-Amino Ester Stereoisomers. European Journal of Organic Chemistry. Link

  • Chiral Technologies. (2020). Chiral Separation of Primary Amines Application Note. Link

Sources

A Comparative Guide to the Structural Elucidation of (1S,3R)-3-fluorocyclopentan-1-amine HCl: Beyond the Crystal Structure

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of small, chiral molecules, taking the hypothetical analysis of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride as our central case study. While a definitive crystal structure from X-ray crystallography is often considered the "gold standard," this guide will explore the strengths and limitations of this technique in the context of complementary methods, offering a holistic view of structural analysis in modern pharmaceutical chemistry.

The specific stereochemistry of (1S,3R)-3-fluorocyclopentan-1-amine HCl, with its two chiral centers and a fluorine substituent, presents a classic challenge for unambiguous characterization. The interplay of the amine and fluorine on the cyclopentane ring dictates its conformational preferences and, ultimately, its biological activity. Therefore, selecting the appropriate analytical strategy is paramount.

The Gold Standard: X-ray Crystallography

Single-crystal X-ray crystallography provides a direct visualization of the atomic arrangement in the solid state, offering unparalleled precision in bond lengths, bond angles, and stereochemistry. The resulting electron density map can definitively establish the absolute configuration of chiral centers, provided a heavy atom is present or anomalous dispersion techniques are employed.

Hypothetical X-ray Crystallography Workflow for (1S,3R)-3-fluorocyclopentan-1-amine HCl

X_ray_Workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement start High Purity Sample (>99%) screening Solvent Screening (e.g., vapor diffusion, slow evaporation) start->screening optimization Optimization of Conditions (Temperature, Concentration) screening->optimization harvest Harvest Suitable Single Crystal optimization->harvest mount Crystal Mounting & Cryo-cooling harvest->mount diffractometer X-ray Diffractometer (Synchrotron or In-house) mount->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_processing Data Integration & Scaling data_collection->data_processing solution Structure Solution (e.g., Direct Methods, Patterson) data_processing->solution refinement Full-Matrix Least-Squares Refinement solution->refinement validation Structure Validation & CIF Generation refinement->validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

The primary challenge in the X-ray crystallographic analysis of a small molecule hydrochloride salt like (1S,3R)-3-fluorocyclopentan-1-amine HCl is obtaining a high-quality single crystal suitable for diffraction. This process can be both time-consuming and resource-intensive, with no guarantee of success. Factors such as solvent choice, temperature, and evaporation rate are critical variables that must be empirically optimized.

When Crystals Don't Cooperate: Alternative & Complementary Techniques

In many instances, obtaining a suitable crystal is not feasible. In such cases, a combination of other analytical techniques can provide a comprehensive structural picture. Even when a crystal structure is available, these methods are crucial for understanding the molecule's behavior in solution, which is often more biologically relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2][3] For a molecule like (1S,3R)-3-fluorocyclopentan-1-amine HCl, a suite of NMR experiments would be employed to piece together its constitution and stereochemistry.

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling. The coupling constants (J-values) between protons on the cyclopentane ring can give insights into their dihedral angles and thus the ring's conformation.

  • ¹³C NMR: Reveals the number of unique carbon environments.

  • ¹⁹F NMR: The presence of a fluorine atom offers a highly sensitive and informative NMR handle.[4][5] The ¹⁹F chemical shift is very sensitive to the local electronic environment. Furthermore, coupling between ¹⁹F and nearby ¹H and ¹³C nuclei (J-HF and J-CF) provides crucial connectivity information.[6][7][8]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and establishing through-bond correlations.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For our target molecule, NOESY can help determine the relative stereochemistry by identifying which protons are on the same face of the cyclopentane ring.

NMR_Strategy cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Structural Information H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC NOESY NOESY H1->NOESY C13 ¹³C NMR C13->HSQC C13->HMBC F19 ¹⁹F NMR Connectivity Connectivity (Constitution) F19->Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Stereochem Relative Stereochemistry NOESY->Stereochem Conformation Solution Conformation NOESY->Conformation

Caption: NMR strategy for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for determining the molecular weight and elemental composition.[9]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula. This would confirm the presence of one nitrogen, one fluorine, and one chlorine atom in our target molecule.

  • Tandem Mass Spectrometry (MS/MS): The molecule is fragmented in the mass spectrometer, and the masses of the fragments are analyzed. The fragmentation pattern can provide clues about the molecule's structure. For halogenated compounds, characteristic isotopic patterns can be observed for chlorine.[10]

Computational Chemistry

In the absence of a crystal structure, computational methods can be used to predict the most stable conformations of a molecule.[11][12]

  • Conformational Search: Algorithms can systematically or stochastically explore the possible conformations of the cyclopentane ring.[13]

  • Quantum Mechanical Calculations (e.g., DFT): The energies of the different conformations can be calculated to determine their relative stabilities. Furthermore, NMR chemical shifts and coupling constants can be predicted and compared to experimental values to help validate the proposed structure.

Comparison of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Chemistry
Sample Phase Solid (Single Crystal)SolutionGas/SolutionIn Silico
Information 3D Atomic CoordinatesConnectivity, Stereochemistry, DynamicsMolecular Formula, FragmentationConformation, Energetics
Resolution AtomicAtomic (indirect)MolecularAtomic (predictive)
Key Advantage Unambiguous 3D StructureInformation on solution behaviorHigh sensitivity & accuracyNo physical sample needed
Key Limitation Requires high-quality crystalsComplex data interpretationLimited stereochemical infoModel-dependent accuracy

A Synergistic Approach

The most robust structural elucidation strategy often involves a combination of these techniques. For (1S,3R)-3-fluorocyclopentan-1-amine HCl, an ideal approach would be:

  • HRMS to confirm the molecular formula.

  • A comprehensive suite of NMR experiments (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC, NOESY) to determine the constitution and relative stereochemistry in solution.

  • Computational modeling to predict the lowest energy conformations and to correlate calculated NMR parameters with experimental data.

  • If a definitive confirmation of the absolute stereochemistry is required and derivatization for chiral chromatography is not an option, then efforts would be focused on obtaining a single crystal for X-ray crystallography .

Conclusion

While single-crystal X-ray crystallography remains the definitive method for determining the three-dimensional structure of small molecules in the solid state, it is not always a feasible or complete solution. For a molecule such as (1S,3R)-3-fluorocyclopentan-1-amine HCl, a multi-faceted approach leveraging the strengths of NMR spectroscopy, mass spectrometry, and computational chemistry provides a more comprehensive understanding of its structure and behavior. This integrated strategy not only overcomes the potential bottleneck of crystallization but also provides crucial insights into the molecule's solution-phase properties, which are ultimately more relevant to its biological function and efficacy in drug development.

References

  • TutorChase. How can you identify the presence of halogens using mass spectrometry?. Available from: [Link]

  • de la Torre, J. C. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. In Comprehensive Analytical Chemistry (Vol. 55, pp. 1-35). Elsevier.
  • Venkata, N. et al. (2019). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. Journal of The American Society for Mass Spectrometry, 30(10), 2099–2108.
  • Foroozandeh, M., & Kiraly, P. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(15), 4376-4384.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60.
  • Ferreira, R. S., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. In Methods in Molecular Biology (Vol. 1263, pp. 417-443). Humana Press.
  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Available from: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem.
  • Meiler Lab. Small Molecule Conformation Generator. Available from: [Link]

  • Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available from: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. SciSpace.
  • ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry.
  • ResearchGate. Mass spectrometry identification of halogen compounds. Available from: [Link]

  • ACS Publications. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available from: [Link]

  • National Institutes of Health. (2014).
  • Comparison of NMR and X-ray crystallography. Available from: [Link]

  • YouTube. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. Available from: [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Fluorocyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth technical comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 3-fluorocyclopentan-1-amine and its non-fluorinated analog, cyclopentylamine.

The introduction of a fluorine atom, a common strategy in medicinal chemistry to modulate physicochemical properties, profoundly influences the fragmentation pathways in mass spectrometry. Understanding these shifts is critical for the unambiguous identification of fluorinated compounds and for differentiating between positional isomers, which may exhibit distinct pharmacological profiles. This guide will dissect the fundamental principles governing the fragmentation of these cyclic amines, offering a predictive analysis for 3-fluorocyclopentan-1-amine in the absence of extensive literature spectra, and contrasting it with the established fragmentation of cyclopentylamine.

The Foundational Fragmentation of Cyclopentylamine: A Baseline for Comparison

To comprehend the influence of the fluorine substituent, we must first establish a baseline with the fragmentation of cyclopentylamine. Upon electron ionization, the cyclopentylamine molecule (Molecular Weight: 85.15 g/mol ) forms a molecular ion ([M]•+), which then undergoes a series of fragmentation events.

The mass spectrum of cyclopentylamine is characterized by several key fragments, with the most prominent being the result of alpha-cleavage, a hallmark of amine fragmentation.[1][2][3] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized iminium cation.

Key Fragmentation Pathways of Cyclopentylamine:

  • Alpha-Cleavage: The primary fragmentation pathway involves the loss of a C4H7• radical from the cyclopentyl ring, resulting in the formation of a stable iminium cation at m/z 30 ([CH2=NH2]+). This is often the base peak in the spectrum.

  • Ring Opening and Subsequent Fragmentation: The molecular ion can also undergo ring-opening, followed by the loss of neutral molecules like ethene (C2H4), leading to various smaller fragment ions.

Predicting the Fragmentation Landscape of 3-Fluorocyclopentan-1-amine: The Influence of Fluorine

The introduction of a highly electronegative fluorine atom at the 3-position of the cyclopentyl ring introduces a significant inductive effect, altering the electron distribution within the molecule and consequently influencing its fragmentation behavior.[4] The molecular weight of 3-fluorocyclopentan-1-amine is 103.14 g/mol .

Predicted Key Fragmentation Pathways for 3-Fluorocyclopentan-1-amine:

  • Alpha-Cleavage (Modified): Alpha-cleavage is still expected to be a major fragmentation pathway. However, the inductive effect of the fluorine atom, even at the gamma-position relative to the nitrogen, can influence the stability of the resulting radical and cation fragments. Two primary alpha-cleavage pathways are plausible:

    • Pathway A: Loss of a Fluorinated Radical: Cleavage of the C1-C5 bond would lead to the loss of a C4H6F• radical, resulting in the same iminium cation at m/z 30 as seen in cyclopentylamine.

    • Pathway B: Loss of a Non-fluorinated Radical: Cleavage of the C1-C2 bond would result in the loss of a C4H8• radical, leading to a fluorinated iminium ion. However, this is generally less favored.

  • Loss of Hydrogen Fluoride (HF): A characteristic fragmentation pathway for many fluorinated organic compounds is the elimination of a neutral molecule of hydrogen fluoride (HF, mass 20).[5] This would result in a fragment ion at m/z 83 .

  • Ring Opening and Fragmentation with Fluorine Retention: The cyclopentyl ring can open, followed by a series of cleavages. The presence of the C-F bond, which is stronger than a C-H bond, will likely direct the fragmentation to retain the fluorine atom on the charged fragment.

  • Loss of a Fluorine Radical: Direct cleavage of the C-F bond to lose a fluorine radical (•F, mass 19) is also possible, which would yield a fragment at m/z 84 .

Comparative Analysis: 3-Fluorocyclopentan-1-amine vs. Cyclopentylamine

The following table summarizes the predicted and observed key fragment ions for 3-fluorocyclopentan-1-amine and cyclopentylamine, respectively.

Fragment Ion (m/z) Proposed Structure/Origin 3-Fluorocyclopentan-1-amine (Predicted) Cyclopentylamine (Observed)
103 Molecular Ion ([M]•+)PresentN/A
85 Molecular Ion ([M]•+)N/APresent
84 [M - F]•+PossibleN/A
83 [M - HF]•+LikelyN/A
30 [CH2=NH2]+ (from alpha-cleavage)Highly Likely (Base Peak)Highly Likely (Base Peak)

Visualizing the Fragmentation Pathways

To further illustrate the proposed fragmentation mechanisms, the following diagrams were generated using Graphviz.

fragmentation_cyclopentylamine M_cyclopentylamine Cyclopentylamine [M]•+ m/z 85 alpha_cleavage Alpha-Cleavage M_cyclopentylamine->alpha_cleavage fragment_30 [CH2=NH2]+ m/z 30 alpha_cleavage->fragment_30 radical_C4H7 •C4H7 alpha_cleavage->radical_C4H7

Caption: Alpha-cleavage of Cyclopentylamine.

fragmentation_3F_cyclopentylamine cluster_alpha Alpha-Cleavage cluster_HF_loss HF Elimination cluster_F_loss F Radical Loss M_3F 3-Fluorocyclopentan-1-amine [M]•+ m/z 103 alpha_cleavage_A Pathway A M_3F->alpha_cleavage_A loss_HF Loss of HF M_3F->loss_HF loss_F Loss of •F M_3F->loss_F fragment_30 [CH2=NH2]+ m/z 30 alpha_cleavage_A->fragment_30 radical_C4H6F •C4H6F alpha_cleavage_A->radical_C4H6F fragment_83 [C5H8N]+ m/z 83 loss_HF->fragment_83 fragment_84 [C5H10N]+ m/z 84 loss_F->fragment_84

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